molecular formula C16H16N4O3S2 B2819708 ethyl 2-(2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)thiazol-4-yl)acetate CAS No. 1219901-75-3

ethyl 2-(2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2819708
CAS No.: 1219901-75-3
M. Wt: 376.45
InChI Key: ZSYLWDXQPVBUMG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, pyrazole, and thiazole derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of halogenated derivatives or amine-substituted products.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its multiple heteroatoms.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Anti-inflammatory Agents: It has shown potential in reducing inflammation in biological models.

Medicine

    Drug Development: The compound is being explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for treating infections and inflammatory diseases.

Industry

    Material Science: It can be used in the development of new materials with specific electronic properties due to its heterocyclic structure.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)thiazol-4-yl)acetate: shares similarities with other thiazole and pyrazole derivatives such as:

Uniqueness

    Structural Complexity: The combination of thiazole, pyrazole, and thiophene rings in a single molecule is relatively unique, providing a diverse range of chemical reactivity and biological activity.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

ethyl 2-[2-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-3-23-14(21)7-10-9-25-16(17-10)18-15(22)12-8-11(19-20(12)2)13-5-4-6-24-13/h4-6,8-9H,3,7H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYLWDXQPVBUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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